

"2-(2-Methylphenyl)morpholine" CAS number and chemical properties

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)morpholine

Cat. No.: B1288431

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An In-depth Technical Guide to 2-(2-Methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine, also known as 2-(o-tolyl)morpholine, is a substituted phenylmorpholine derivative. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology, due to the psychoactive properties exhibited by many of its analogues. The parent compound, phenmetrazine, and its derivatives have been investigated for their stimulant and anorectic effects, which are primarily mediated through their interaction with monoamine transporters. This technical guide provides a comprehensive overview of the available information on **2-(2-Methylphenyl)morpholine**, including its chemical identity, properties, synthesis, and potential pharmacological effects. It is important to note that specific data for the 2-(2-methylphenyl) isomer is limited in publicly accessible literature, and therefore, some information is inferred from closely related isomers.

Chemical Identity and Properties

A definitive CAS number for **2-(2-Methylphenyl)morpholine** could not be readily identified in the available literature. For informational purposes, the properties of the closely related isomer,

2-(4-methylphenyl)morpholine, are presented below. It is crucial to recognize that these values may differ for the 2-(2-methylphenyl) isomer.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO	[1]
Molecular Weight	177.25 g/mol	[1]
Appearance	White solid	[1]
Melting Point	60-64 °C	[1]
Purity	≥ 95% (NMR)	[1]
Storage Conditions	Store at 0-8°C	[1]

Experimental Protocols

Synthesis of 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM)

While a specific protocol for **2-(2-Methylphenyl)morpholine** is not detailed, a method for the synthesis of the closely related compound, 3-Methyl-2-(2-methylphenyl)morpholine (referred to as 2-methylphenmetrazine or 2-MPM), has been described and is outlined below. It was noted that applying this protocol to produce 2-MPM resulted in insufficient yields for extensive characterization.[2]

Step 1: Bromination of 2-Methylpropiophenone

A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 2-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with magnesium sulfate (MgSO₄), and the solvent is removed to yield 2-bromo-1-(2-methylphenyl)propan-1-one as a colorless oil.[2]

Step 2: Reaction with Ethanolamine

A mixture of 2-bromo-1-(2-methylphenyl)propan-1-one (4.4 mmol), ethanolamine (16 mmol), and N-methyl-2-pyrrolidone (5 mL) is stirred at room temperature.[2]

Step 3: Reduction

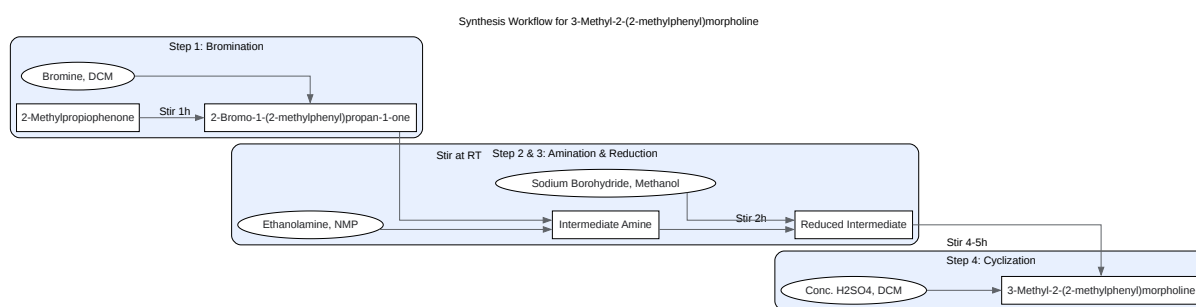
The resulting oil is dissolved in methanol (20 mL), and sodium borohydride (16 mmol) is added. The mixture is stirred for 2 hours at room temperature and then partitioned between water and dichloromethane. The organic fraction is collected, dried (MgSO₄), filtered, and the solvent is removed to afford 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol as a colorless oil.

[2]

Step 4: Cyclization

A portion of the intermediate from the previous step (1.4 mmol) is dissolved in dichloromethane (4 mL). Concentrated sulfuric acid (8.5 mL) is slowly added, and the mixture is stirred for 4-5 hours to facilitate the cyclization and formation of the morpholine ring.[2]

Experimental Workflow: Synthesis of 3-Methyl-2-(2-methylphenyl)morpholine



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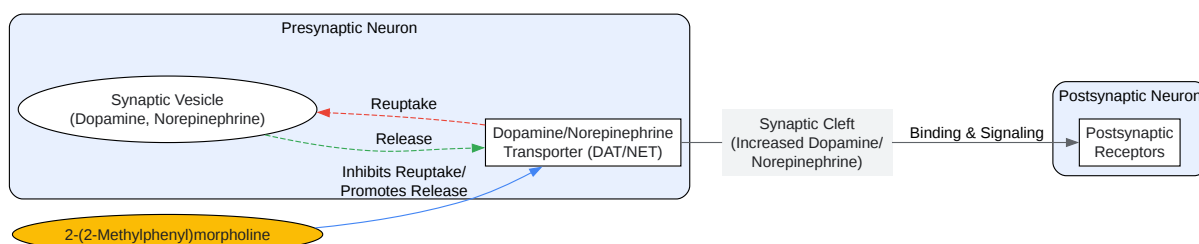
Caption: A diagram illustrating the multi-step synthesis of 3-Methyl-2-(2-methylphenyl)morpholine.

Potential Pharmacological Activity and Signaling Pathways

Substituted phenylmorpholines, as a class, are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either uptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Pharmacological studies on the positional isomers of methylphenmetrazine suggest that **2-(2-Methylphenyl)morpholine** (2-MPM) is likely to exhibit stimulant properties similar to its parent compound, phenmetrazine.[2] This activity is attributed to its function as a monoamine transporter releaser or uptake inhibitor.

Proposed Mechanism of Action of **2-(2-Methylphenyl)morpholine**



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Caption: Proposed mechanism of action for **2-(2-Methylphenyl)morpholine** at the monoamine transporter.

Conclusion

2-(2-Methylphenyl)morpholine represents an intriguing but underexplored member of the substituted phenylmorpholine family. While specific data regarding its CAS number and detailed chemical properties are scarce, its close structural relationship to known psychoactive compounds suggests a potential for stimulant activity through the modulation of monoamine transporters. The synthetic pathway outlined for a closely related isomer provides a foundational methodology for its preparation. Further research is warranted to fully characterize the chemical, pharmacological, and toxicological profile of **2-(2-Methylphenyl)morpholine** to better understand its potential applications and risks. This guide serves as a starting point for researchers and drug development professionals interested in this class of compounds,

highlighting both the existing knowledge and the significant gaps that future studies could address.

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